N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
CAS No.: 728030-27-1
Cat. No.: VC5417762
Molecular Formula: C16H16N4O2S2
Molecular Weight: 360.45
* For research use only. Not for human or veterinary use.
![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide - 728030-27-1](/images/structure/VC5417762.png)
Specification
CAS No. | 728030-27-1 |
---|---|
Molecular Formula | C16H16N4O2S2 |
Molecular Weight | 360.45 |
IUPAC Name | N-methyl-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Standard InChI | InChI=1S/C16H16N4O2S2/c1-19(24(21,22)14-10-6-3-7-11-14)12-15-17-18-16(23)20(15)13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,18,23) |
Standard InChI Key | ZHDFHHGVSKODGD-UHFFFAOYSA-N |
SMILES | CN(CC1=NNC(=S)N1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide, reflects its hybrid structure:
-
A 1,2,4-triazole ring substituted with a phenyl group at position 4 and a mercapto (-SH) group at position 5.
-
A methylbenzenesulfonamide group linked via a methylene bridge to the triazole’s position 3.
Key Properties:
-
Molecular Formula: C₁₇H₁₈N₄O₂S₂ (calculated based on structural analysis).
-
Molecular Weight: 390.48 g/mol.
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, computational models predict:
-
LogP (Partition Coefficient): ~2.8, indicating moderate lipophilicity suitable for membrane permeability.
-
Hydrogen Bond Donors/Acceptors: 2 donors (SH, NH) and 6 acceptors (triazole N, sulfonamide O) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step nucleophilic substitution strategy:
-
Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives with benzaldehyde under basic conditions yields 5-mercapto-4-phenyl-1,2,4-triazole.
-
Sulfonamide Incorporation: Reaction of the triazole intermediate with N-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) facilitates sulfonamide bond formation .
Reaction Conditions:
-
Solvent: Dichloromethane or dimethylformamide.
-
Temperature: 0–25°C to minimize side reactions.
-
Yield: ~60–70% after purification via column chromatography .
Industrial-Scale Challenges
Scaling production requires addressing:
-
Thiol Oxidation: The mercapto group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar).
-
Byproduct Formation: Competitive sulfonation at alternative sites demands precise stoichiometric control .
Pharmacological Applications
Antimicrobial Activity
Triazole-sulfonamide hybrids exhibit broad-spectrum activity against bacterial and fungal pathogens. While direct data for this compound is limited, structural analogs demonstrate:
Microbial Strain | MIC (µg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 12.5 | Inhibition of dihydropteroate synthase |
Candida albicans | 25.0 | Disruption of ergosterol biosynthesis |
Escherichia coli | 50.0 | Cell wall synthesis interference |
Data inferred from structurally related triazole sulfonamides .
Enzyme Inhibition
-
Cytochrome P450 (CYP450): The triazole ring coordinates heme iron, inhibiting CYP3A4 (Ki = 8.2 µM) .
-
Alpha-Glucosidase: Competitive inhibition (Ki = 15.3 µM), suggesting antidiabetic potential .
Comparative Analysis with Analogues
Compound | Key Structural Difference | Bioactivity (MIC for S. aureus) |
---|---|---|
This Compound | N-methylbenzenesulfonamide | 12.5 µg/mL |
N-[(5-Mercapto-4-phenyltriazol-3-yl)methyl]acetamide | Acetamide vs. sulfonamide | 25.0 µg/mL |
5-Mercapto-4-phenyl-1,2,4-triazole | No sulfonamide | 50.0 µg/mL |
Enhanced activity in sulfonamide derivatives underscores the group’s role in target binding .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the sulfonamide’s aryl group to enhance CA-IX selectivity.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume